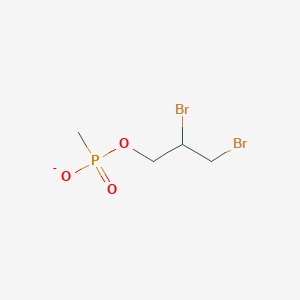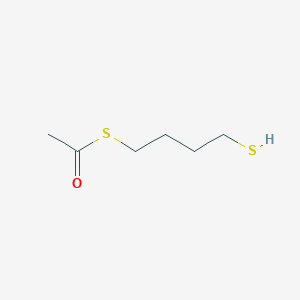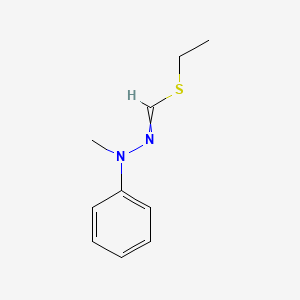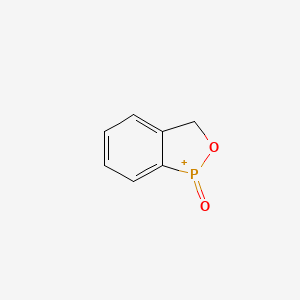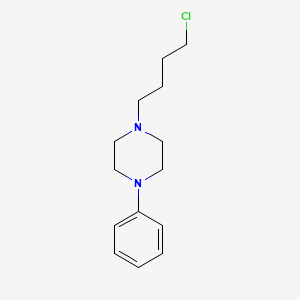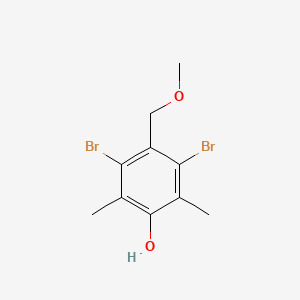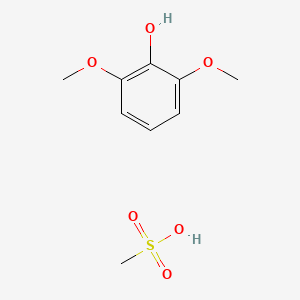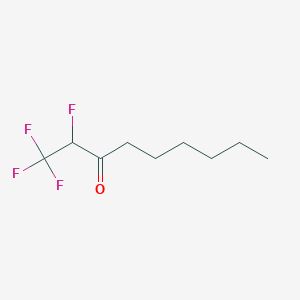
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate is a unique organic compound characterized by its cyclopropane ring and azidocarbonyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with azidocarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is conducted at low temperatures to prevent the decomposition of the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are important in medicinal chemistry. The cyclopropane ring provides a rigid framework that can influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 1-cyano-1-cyclopropanecarboxylate
- Ethyl 1-cyclopropanecarboxylate
- 1-Aminocyclopropane-1-carboxylic acid
Comparison: Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate is unique due to the presence of the azide group, which imparts distinct reactivity compared to other cyclopropane derivatives. The azide group allows for a variety of chemical transformations that are not possible with other similar compounds, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
116452-89-2 |
|---|---|
Molekularformel |
C7H9N3O3 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
ethyl 1-carbonazidoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(12)7(3-4-7)5(11)9-10-8/h2-4H2,1H3 |
InChI-Schlüssel |
RZOJQLQNOXADQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


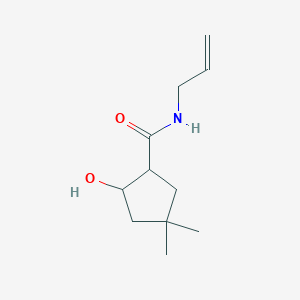
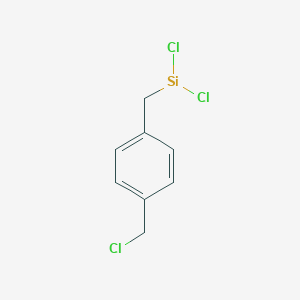
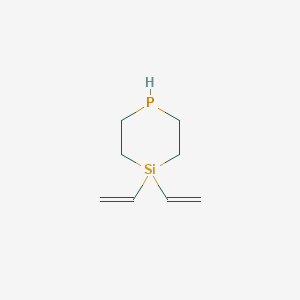
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
